molecular formula C20H15ClN6O2 B14930008 2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether

2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether

Cat. No.: B14930008
M. Wt: 406.8 g/mol
InChI Key: HHNHSSKOZRMXDQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor, which is a promising target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazinyl and thiosemicarbazide derivatives under acidic conditions, followed by alkylation and subsequent functional group modifications . The reaction conditions typically involve the use of solvents like methanol and catalysts such as sodium acetate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether involves inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit CDK2 with high potency makes it a valuable compound for further research and development in cancer therapy .

Properties

Molecular Formula

C20H15ClN6O2

Molecular Weight

406.8 g/mol

IUPAC Name

4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6O2/c1-28-17-7-2-12(8-13(17)10-29-15-5-3-14(21)4-6-15)18-24-20-16-9-23-25-19(16)22-11-27(20)26-18/h2-9,11H,10H2,1H3,(H,23,25)

InChI Key

HHNHSSKOZRMXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC=C(C=C5)Cl

Origin of Product

United States

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